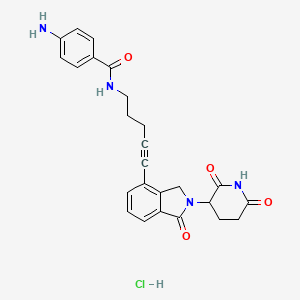

![molecular formula C24H34O6 B11932651 ethyl (E)-4-[(4S,5R)-5-[(S)-hexoxy(phenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-4-oxobut-2-enoate](/img/structure/B11932651.png)

ethyl (E)-4-[(4S,5R)-5-[(S)-hexoxy(phenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-4-oxobut-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MPK-09 is a small molecule inspired by bioactive styryllactone. It has gained attention due to its ability to restore the wild-type function of mutant p53, a tumor suppressor protein that plays a crucial role in preventing cancer . This compound has shown promise in cancer research, particularly in targeting specific p53 mutations.

Preparation Methods

The synthesis of MPK-09 involves a multi-step process starting from 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide. The synthetic route includes the following steps :

- Reaction with a Grignard reagent to form an intermediate.

- Reduction of the intermediate to obtain the desired product.

- Purification using column chromatography on silica gel.

- Visualization using thin-layer chromatography (TLC) with UV light, iodine chamber, or phosphomolybdic acid spray .

Chemical Reactions Analysis

MPK-09 undergoes various chemical reactions, including:

Oxidation: MPK-09 can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced using common reducing agents.

Substitution: MPK-09 can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include Grignard reagents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

MPK-09 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its ability to restore the function of mutant p53, making it a valuable tool in cancer research.

Medicine: Potential therapeutic agent for cancers harboring specific p53 mutations.

Industry: Utilized in the development of new drugs and therapeutic agents targeting p53 mutations.

Mechanism of Action

MPK-09 exerts its effects by restoring the wild-type conformation of mutant p53 proteins. It selectively targets specific p53 mutations, including R175H, R249S, R273H, R273C, and E285K . By binding to the mutant p53, MPK-09 helps in reactivating its tumor suppressor functions, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

MPK-09 is unique compared to other small molecules targeting p53 mutations due to its high selectivity and potency. Similar compounds include:

SCH529074: Another small molecule activator of mutant p53 that binds to the p53 DNA binding domain.

SLMP53-2: Restores wild-type-like function to mutant p53 through Hsp70.

MPK-09 stands out due to its specific targeting of multiple p53 mutations and its potential therapeutic applications in cancer treatment.

Properties

Molecular Formula |

C24H34O6 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

ethyl (E)-4-[(4S,5R)-5-[(S)-hexoxy(phenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-4-oxobut-2-enoate |

InChI |

InChI=1S/C24H34O6/c1-5-7-8-12-17-28-21(18-13-10-9-11-14-18)23-22(29-24(3,4)30-23)19(25)15-16-20(26)27-6-2/h9-11,13-16,21-23H,5-8,12,17H2,1-4H3/b16-15+/t21-,22+,23+/m0/s1 |

InChI Key |

UUAHBRGHESNLNX-URTMJMRVSA-N |

Isomeric SMILES |

CCCCCCO[C@H]([C@@H]1[C@H](OC(O1)(C)C)C(=O)/C=C/C(=O)OCC)C2=CC=CC=C2 |

Canonical SMILES |

CCCCCCOC(C1C(OC(O1)(C)C)C(=O)C=CC(=O)OCC)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,3R)-3-amino-N-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide](/img/structure/B11932577.png)

![N-[(1R,2R)-2-[3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]cyclohexyl]-2,2,3,3,3-pentafluoropropanamide](/img/structure/B11932578.png)

![4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one](/img/structure/B11932586.png)

![N-[1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-(oxolan-3-yloxy)quinazolin-4-amine](/img/structure/B11932594.png)

![[(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B11932613.png)

![N-[(2S)-1-[(4-cyanophenyl)amino]-4-cyclopropyl-1-oxidanylidene-butan-2-yl]-3,6,6-trimethyl-4-oxidanylidene-5,7-dihydro-1H-indole-2-carboxamide](/img/structure/B11932620.png)

![1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide](/img/structure/B11932622.png)

![2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid;hydrochloride](/img/structure/B11932633.png)

![1-[2,4-Dichloro-3-(trifluoromethyl)phenyl]triazole](/img/structure/B11932649.png)

![N-[(7S)-4-[(3S,4S,5R)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide](/img/structure/B11932661.png)